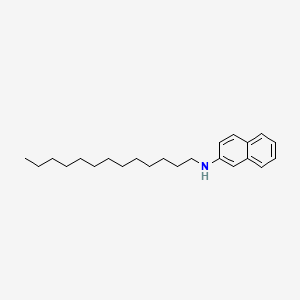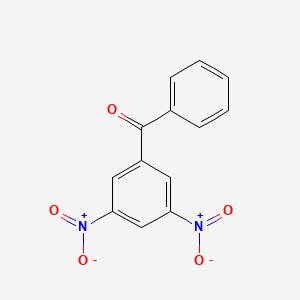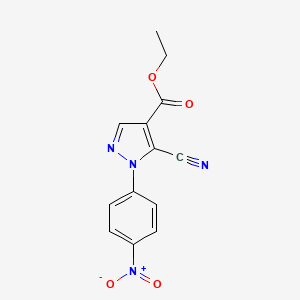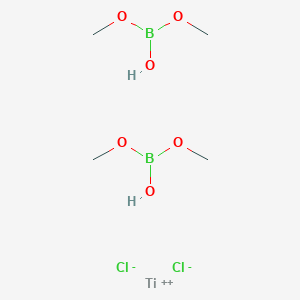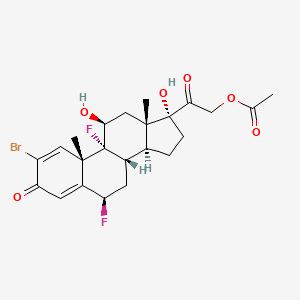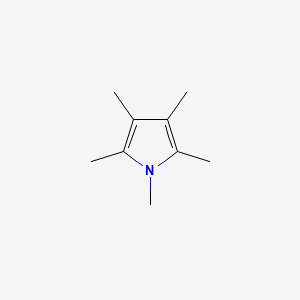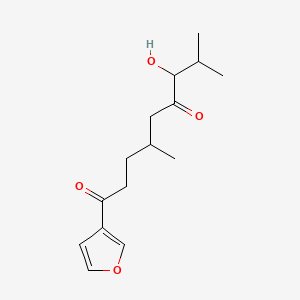
1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione is an organic compound with the molecular formula C15H22O4 It is characterized by the presence of a furan ring, a hydroxyl group, and two ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl and Ketone Groups: The hydroxyl and ketone groups can be introduced through selective oxidation and reduction reactions. For example, the use of oxidizing agents like potassium permanganate or chromium trioxide can introduce the ketone functionalities, while reducing agents like sodium borohydride can be used to introduce the hydroxyl group.
Coupling Reactions: The final step involves coupling the furan ring with the nonane backbone through carbon-carbon bond-forming reactions such as Grignard reactions or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and ketone groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione can be compared with similar compounds such as:
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione: Similar structure but different functional groups.
The uniqueness of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione lies in its specific combination of functional groups and the presence of the furan ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52259-61-7 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
1-(furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione |
InChI |
InChI=1S/C15H22O4/c1-10(2)15(18)14(17)8-11(3)4-5-13(16)12-6-7-19-9-12/h6-7,9-11,15,18H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
HCPDJZNVPUCXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)CC(C)CCC(=O)C1=COC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


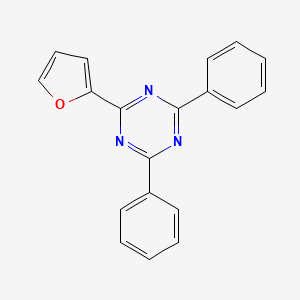
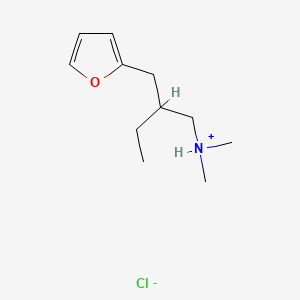
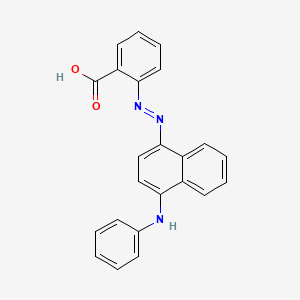
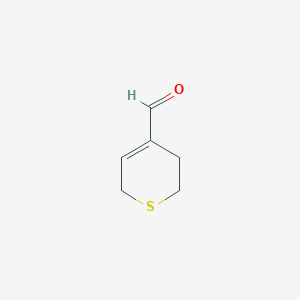
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
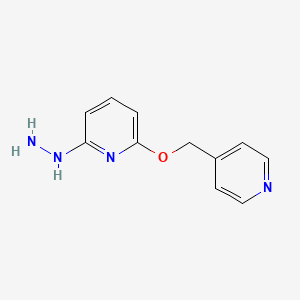
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
